N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine
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Overview
Description
N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine is a chemical compound that belongs to the class of sulfonylureas. This compound has garnered interest due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes an ethoxy group and a sulfonyl group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine typically involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-ethylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine involves its interaction with specific molecular targets, such as potassium channels. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to various physiological effects. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: Another sulfonylurea compound with similar biochemical and physiological effects.
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide:
Uniqueness
N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to interact with potassium channels and modulate their activity sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-14(9-13(15)16)20(17,18)11-6-7-12(19-5-2)10(3)8-11/h6-8H,4-5,9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGXQBHLKWMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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